

An In-depth Technical Guide to 3-methyl-5-nitro-1H-indazole

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Compound of Interest

Compound Name: 3-methyl-5-nitro-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-methyl-5-nitro-1H-indazole**, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related indazole derivatives. While specific quantitative biological data for **3-methyl-5-nitro-1H-indazole** is not extensively available in the public domain, this guide extrapolates potential applications and mechanisms of action from structurally similar compounds, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

IUPAC Name: **3-Methyl-5-nitro-1H-indazole**[\[1\]](#)

CAS Number: 40621-84-9

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[1]
Molecular Weight	177.16 g/mol	[1]
Melting Point	213-214 °C	[1]
Appearance	Yellow solid	[1]

Spectroscopic Data:

- Infrared (IR): 1517, 1332 cm⁻¹[\[1\]](#)
- ¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H)[\[1\]](#)
- ¹³C-NMR (DMSO-d₆): δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1[\[1\]](#)
- Mass Spectrometry (MS): m/z 177 (M⁺)[\[1\]](#)

Synthesis of 3-methyl-5-nitro-1H-indazole

A detailed experimental protocol for the synthesis of **3-methyl-5-nitro-1H-indazole** has been reported. The synthesis involves the cyclization of a substituted phenylhydrazone derivative.

Experimental Protocol

Materials:

- 2-hydroxy-5-nitrophenyl)ethanone
- Anhydrous hydrazine
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate

- Dichloromethane
- Microwave reactor

Procedure:

- Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2 mL).
- Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.
- After completion of the reaction, add water (0.5 mL) at 0 °C to quench the reaction.
- Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Recrystallize the residue from dichloromethane to yield **3-methyl-5-nitro-1H-indazole**.

Yield: 80%

This protocol provides a high-yield and efficient method for the laboratory-scale synthesis of **3-methyl-5-nitro-1H-indazole**.

Potential Biological Activities and Therapeutic Applications

While specific biological data for **3-methyl-5-nitro-1H-indazole** is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 1H-indazole have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antileishmanial properties.

Anticancer Activity

Derivatives of 3-methyl-1H-indazole have been investigated as potential anticancer agents. For instance, certain derivatives have been designed as selective inhibitors of Bromodomain-

containing protein 4 (BRD4), a key epigenetic reader implicated in the expression of oncogenes like c-Myc. The general mechanism involves the indazole core acting as a hinge-binding motif, crucial for the inhibition of various protein kinases involved in cancer cell signaling pathways.

A proposed signaling pathway that could be targeted by indazole derivatives is the p53/MDM2 pathway. Inhibition of MDM2 can lead to the stabilization of the p53 tumor suppressor protein, triggering apoptosis in cancer cells.



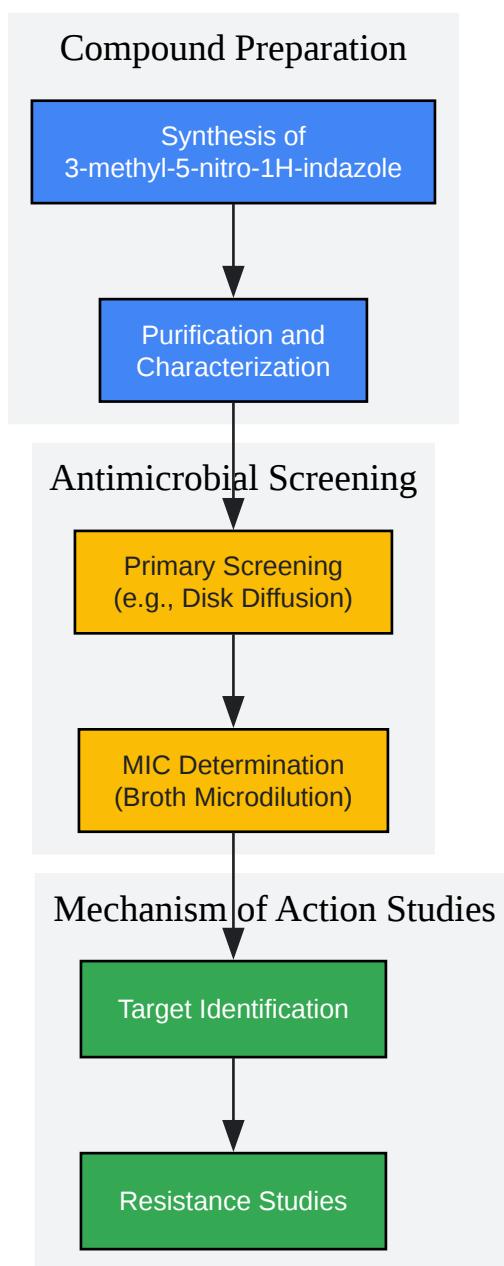
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Caption: Hypothetical inhibition of the p53/MDM2 pathway by a **3-methyl-5-nitro-1H-indazole** derivative.

Antimicrobial Activity

Nitro-substituted indazole derivatives have shown promise as antimicrobial agents. The nitro group is a key feature in many antimicrobial drugs, where it can be reduced within microbial cells to produce cytotoxic radical species. Kumar et al. reported the synthesis of sulfonamide and carbamate derivatives of 5-nitro-1H-indazole with significant antimicrobial activity.^[2] For example, one derivative showed a zone of inhibition of 19.4 mm against the fungus *A. niger* and 17.4 mm against the bacterium *S. aureus*.^[2]

The general workflow for screening the antimicrobial activity of a novel compound like **3-methyl-5-nitro-1H-indazole** is outlined below.



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Caption: A general experimental workflow for the antimicrobial evaluation of a novel compound.

Future Directions

The structural features of **3-methyl-5-nitro-1H-indazole**, specifically the combination of the indazole core, a methyl group at the 3-position, and a nitro group at the 5-position, make it an intriguing candidate for further investigation in drug discovery. Future research should focus on:

- Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines and microbial strains to determine its specific activity profile and therapeutic potential.
- Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a library of derivatives to understand the influence of different substituents on biological activity.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by **3-methyl-5-nitro-1H-indazole** to guide further drug development efforts.
- Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-likeness.

Conclusion

3-methyl-5-nitro-1H-indazole is a readily synthesizable heterocyclic compound with significant potential for drug discovery and development. While direct biological data for this specific molecule is currently sparse, the well-documented activities of related indazole and nitro-containing compounds provide a strong rationale for its further investigation as a potential anticancer and antimicrobial agent. This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic applications of this promising molecule.

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References

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